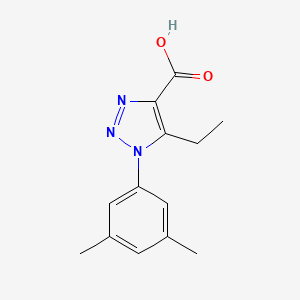
4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The specific synthesis process for “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” is not detailed in the sources I found .Molecular Structure Analysis
The molecular structure of “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” is not explicitly described in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone” are not detailed in the sources I found .Scientific Research Applications
Corrosion Inhibition
- Field : Materials Science, specifically Corrosion Science .
- Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as “3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole”, have been used as corrosion inhibitors for carbon steel in hydrochloric acid pickling solutions .
- Methods : The inhibition efficiency of these compounds is determined using techniques like gravimetric mass loss, potentiodynamic polarization, and electrochemical impedance spectroscopy . The compounds are believed to adsorb onto the metal surface via chemisorption and physisorption, forming a thin film that prevents further corrosive attack .
- Results : The corrosion efficiencies increase with increasing concentration of the polymers. At a polymer concentration of 175 μM, the maximum inhibition efficiency of copolymer compounds was determined to be between 92% and 97% .
Pharmacological Applications
- Field : Pharmacology .
- Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as piperidine derivatives, have been used in the design of many pharmaceutical compounds . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The synthesis of these compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : These compounds have been used in the discovery and biological evaluation of potential drugs .
Antimicrobial Applications
- Field : Medicinal Chemistry .
- Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as pyrazolopyrimidine derivatives, have been used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial .
- Methods : The synthesis of these compounds involves various chemical reactions leading to the formation of various pyrazolopyrimidine derivatives .
- Results : These compounds have shown antimicrobial properties .
Corrosion Inhibition
- Field : Materials Science, specifically Corrosion Science .
- Application : Compounds similar to “4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone”, such as “3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole”, have been used as corrosion inhibitors for carbon steel in hydrochloric acid pickling solutions .
- Methods : The inhibition efficiency of these compounds is determined using techniques like electrochemical impedance spectroscopy (EIS) and polarization techniques . The compounds are believed to adsorb onto the metal surface via chemisorption and physisorption, forming a thin film that prevents further corrosive attack .
- Results : The corrosion efficiencies increase with increasing concentration of the polymers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-7-4-9(12)11(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWBNCKYHZWSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261125 |
Source


|
| Record name | 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |
CAS RN |
1105193-81-4 |
Source


|
| Record name | 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)



![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)


![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)
